

An In-depth Technical Guide to Flufenpyr-ethyl

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Compound of Interest

Compound Name: *Flufenpyr-ethyl*

Cat. No.: *B062188*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide **Flufenpyr-ethyl**, including its chemical identity, physicochemical properties, mode of action, herbicidal efficacy, toxicological profile, and analytical methodologies.

Chemical Identity

Flufenpyr-ethyl is a contact herbicide used for the post-emergence control of broad-leaved weeds in various crops.^{[1][2]}

IUPAC Name: ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate^[1]

Synonyms:

- **Flufenpyr-ethyl**^{[1][2][3]}
- 188489-07-8 (CAS Number)^{[1][2][3]}
- OEE6QKB5MY^[1]
- DTXSID3034618^[1]
- Acetic acid, (2-chloro-4-fluoro-5-(5-methyl-6-oxo-4-(trifluoromethyl)-1(6H)-pyridazinyl)phenoxy)-, ethyl ester^[1]

- ethyl {2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl]phenoxy}acetate[2]
- Ethyl 2-chloro-5-[1,6-dihydro-5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]-4-fluorophenoxyacetate[2]
- S-3153 Technical[4]

Physicochemical Properties

A summary of the key physicochemical properties of **Flufenpyr-ethyl** is presented in the table below.

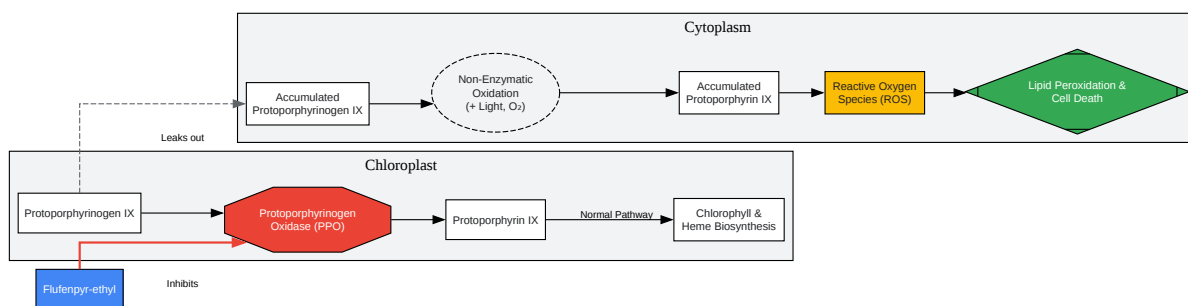
Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₃ ClF ₄ N ₂ O ₄	[1][3]
Molecular Weight	408.73 g/mol	[1][3]
Physical State	Off-white coloured powder	[4][5]
Melting Point	100 °C	[4]
Octanol-Water Partition Coefficient (log P)	2.99	[4]
Stereochemistry	Achiral	[3]

Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Flufenpyr-ethyl is classified as a light-dependent peroxidizing herbicide.[6] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is a key enzyme in the biosynthesis of both chlorophyll and heme.[1][5][7][8][9]

PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[7][8] When **Flufenpyr-ethyl** inhibits PPO in the chloroplast, protoporphyrinogen IX accumulates and moves into the cytoplasm. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX. This accumulation of protoporphyrin IX, a photosensitizing molecule, in the presence of light

and oxygen, leads to the generation of reactive oxygen species (ROS), such as singlet oxygen. [8] These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, cellular leakage, and ultimately, cell death.[8]



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PPO Inhibition Pathway by **Flufenpyr-ethyl**

Herbicidal Efficacy

Flufenpyr-ethyl is effective for the post-emergence control of a range of broad-leaved weeds in crops such as field corn, soybeans, and sugarcane.[6] It is typically formulated as water-dispersible granules.[4]

Target Crop(s)	Target Weeds	Application Rate	Reference
Cereals (Wheat, Barley)	Broad-leaved weeds, including Galium aparine	6-12 g a.i./ha	[10]
Various	Parthenium hysterophorus (rosette stage)	2.33–2.65 g a.i./ha	[10]

Toxicological Profile

The toxicological data for **Flufenpyr-ethyl** indicates low acute toxicity.

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	> 5,000 mg/kg	[1]
LD ₅₀	Rat	Dermal	> 5,000 mg/kg	[1]
LC ₅₀	Rat	Inhalation	> 5.0 mg/L	[1]
Oral Chronic Reference Dose (RfDoc)	Human	Oral	0.4 mg/kg-day	[1]

Ecotoxicological data suggests a moderate alert for aquatic organisms and bees.[\[4\]](#)

Experimental Protocols

Synthesis of Flufenpyr-ethyl

A representative synthesis protocol for **Flufenpyr-ethyl** involves the condensation of 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone with ethyl bromoacetate.[\[4\]](#)[\[11\]](#)

Materials:

- 2-[2-fluoro-4-chloro-5-hydroxyphenyl]-4-methyl-5-trifluoromethylpyridazin-3-one

- N,N-dimethylformamide (DMF)
- Sodium hydride (60% oil dispersion)
- Ethyl bromoacetate
- Diethyl ether
- 10% aqueous hydrochloric acid solution
- Saturated aqueous sodium hydrogencarbonate solution
- Saturated aqueous sodium chloride solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve 3.2 g (9.9 mmol) of 2-[2-fluoro-4-chloro-5-hydroxyphenyl]-4-methyl-5-trifluoromethylpyridazin-3-one in approximately 50 ml of DMF.
- Add 0.44 g (11 mmol) of sodium hydride (60% oil dispersion) to the solution at room temperature.
- Allow the mixture to stand at room temperature for 30 minutes.
- Cool the mixture with ice and add 1.8 g (11 mmol) of ethyl bromoacetate.
- Stir the mixture at room temperature for 1 hour.
- Perform an extraction by adding diethyl ether and water.
- Wash the organic layer sequentially with 10% aqueous hydrochloric acid solution, saturated aqueous sodium hydrogencarbonate solution, and saturated aqueous sodium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate.

- Remove the solvent by distillation under reduced pressure.
- Purify the residue by silica gel column chromatography to yield ethyl 2-chloro-4-fluoro-5-(4-methyl-5-trifluoromethyl-3-pyridazinon-2-yl)phenoxyacetate (**Flufenpyr-ethyl**).[\[11\]](#)

Analytical Method for Flufenpyr-ethyl in Soil by LC-MS/MS

This protocol outlines a general procedure for the analysis of **Flufenpyr-ethyl** residues in soil using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

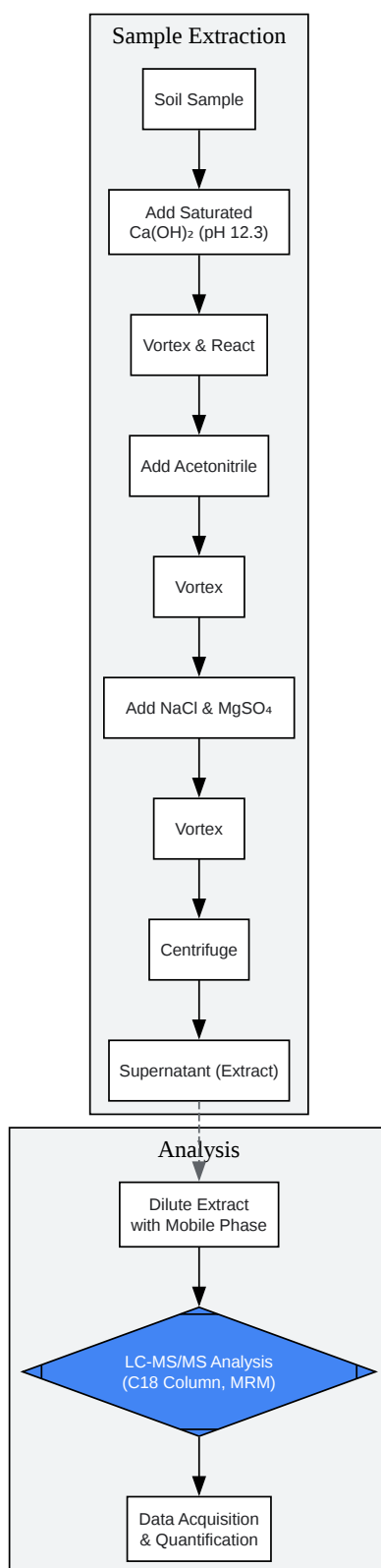
Materials and Equipment:

- Soil sample
- Acetonitrile (Lichrosolv grade)
- Saturated calcium hydroxide solution (pH 12.3)
- Sodium chloride (NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Vortex mixer
- Centrifuge
- LC-MS/MS system with a C18 column[\[1\]](#)

Procedure:

- Extraction:
 - Weigh a representative sample of soil into a centrifuge tube.
 - Add 5 mL of saturated calcium hydroxide solution (pH 12.3) and vortex for 30 seconds. Let it react for 10 minutes.

- Add 15 mL of acetonitrile and vortex for another 30 seconds.
- Add 1.5 g of NaCl and 6.0 g of anhydrous MgSO₄, and vortex for an additional 30 seconds.
- Centrifuge the tubes for 7 minutes at 3000 rpm.
- Sample Preparation for Analysis:
 - Take an aliquot of the supernatant (extract).
 - Perform a 1:1 (v/v) dilution of the extract with the mobile phase in a vial.
- LC-MS/MS Analysis:
 - Inject the diluted extract into the LC-MS/MS system.
 - Separate the analyte using a C18 column.
 - Detect and quantify **Flufenpyr-ethyl** using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.



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Workflow for **Flufenpyr-ethyl** Analysis in Soil

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References

- 1. Flufenpyr-ethyl | C₁₆H₁₃ClF₄N₂O₄ | CID 3083546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. toxno.com.au [toxno.com.au]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Flufenpyr-ethyl (Ref: S 3153) [sitem.herts.ac.uk]
- 5. Flufenpyr [sitem.herts.ac.uk]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Development of Protoporphyrinogen Oxidase as an Efficient Selection Marker for Agrobacterium tumefaciens-Mediated Transformation of Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 9. Flufenpyr | C₁₄H₉ClF₄N₂O₄ | CID 3083547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FLUFENPYR-ETHYL synthesis - chemicalbook [chemicalbook.com]
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